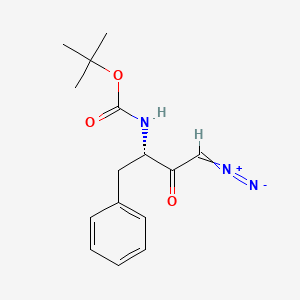
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium, or 4CP-DNP, is a compound that has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. It is a nitrogen-containing heterocyclic compound that contains a pyridinium group and a 2,4-dinitrophenyl group. It has been found to have a variety of biochemical and physiological effects that can be used in scientific research and laboratory experiments. In
作用机制
The mechanism of action of 4CP-DNP is not fully understood. However, it is believed that the pyridinium group of the compound binds to the negatively charged amino acid residues of proteins and other biomolecules. This binding leads to the formation of a fluorescent complex that can be detected and quantified. Additionally, the dinitrophenyl group of the compound is thought to interact with the positively charged amino acid residues of proteins and other biomolecules, thus increasing the affinity of the compound for these molecules.
Biochemical and Physiological Effects
4CP-DNP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to affect the activity of certain transporters, such as the sodium-glucose cotransporter. Additionally, 4CP-DNP has been found to inhibit the binding of certain hormones, such as insulin, to their receptors.
实验室实验的优点和局限性
4CP-DNP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly fluorescent, allowing for the detection and quantification of proteins and other biomolecules. Additionally, 4CP-DNP is non-toxic and has a low molecular weight, making it suitable for use in a variety of laboratory experiments. However, 4CP-DNP has some limitations for use in laboratory experiments. It is not very stable, and it has a short half-life, making it difficult to use in long-term experiments. Additionally, the fluorescent signal of 4CP-DNP can be affected by other compounds, such as salts, making it difficult to use in experiments with complex mixtures.
未来方向
There are several potential future directions for the use of 4CP-DNP. It could be used as a fluorescent label for the detection and quantification of proteins and other biomolecules in complex mixtures. Additionally, it could be used as a probe for the study of enzyme-substrate interactions and for the analysis of protein-protein interactions. Furthermore, 4CP-DNP could be used to study the structure and dynamics of proteins and other macromolecules. Finally, 4CP-DNP could be used to investigate the effects of drugs and other compounds on cellular processes.
合成方法
4CP-DNP can be synthesized through a two-step reaction. First, 4-chlorophenol is reacted with nitric acid to form 4-chloro-2,4-dinitrophenol. This is then reacted with pyridine to form 4CP-DNP. The reaction can be represented as follows:
4-Chlorophenol + Nitric Acid → 4-Chloro-2,4-Dinitrophenol
4-Chloro-2,4-Dinitrophenol + Pyridine → 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
科学研究应用
4CP-DNP has been used in a variety of scientific research applications. It has been used as a fluorescent label for proteins and other biomolecules, allowing for the detection and quantification of these molecules. It has also been used as a probe for the study of protein-protein interactions and for the analysis of enzyme-substrate interactions. Additionally, 4CP-DNP has been used to study the structure and dynamics of proteins and other macromolecules.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium involves the reaction of 4-chloropyridine with 2,4-dinitrochlorobenzene followed by oxidation to form the final product.", "Starting Materials": [ "4-chloropyridine", "2,4-dinitrochlorobenzene" ], "Reaction": [ "Step 1: 4-chloropyridine is reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate in DMF to form the intermediate 4-(4-chlorophenyl)-1-(2,4-dinitrophenyl)pyridine.", "Step 2: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate in water to form the final product, 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium." ] } | |
CAS 编号 |
154440-75-2 |
产品名称 |
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium |
分子式 |
C₁₇H₁₁Cl₂N₃O₄ |
分子量 |
392.19 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)
![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)
